molecular formula C10H13N4O5- B11722031 Methyl 3-carbamimidamido-4-methylbenzoate nitrate

Methyl 3-carbamimidamido-4-methylbenzoate nitrate

Cat. No.: B11722031
M. Wt: 269.23 g/mol
InChI Key: ISRXHHRRBKIGLR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-carbamimidamido-4-methylbenzoate nitrate involves several steps. One common method includes the reaction of 3-amino-4-methylbenzoic acid with methyl chloroformate to form methyl 3-amino-4-methylbenzoate. This intermediate is then reacted with cyanamide to produce methyl 3-carbamimidamido-4-methylbenzoate. Finally, the compound is treated with nitric acid to obtain the nitrate salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Methyl 3-carbamimidamido-4-methylbenzoate nitrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-carbamimidamido-4-methylbenzoate nitrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. This inhibition can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Methyl 3-carbamimidamido-4-methylbenzoate nitrate can be compared with other similar compounds, such as:

    Methyl 3-aminobenzoate: Similar in structure but lacks the carbamimidamido group, resulting in different chemical and biological properties.

    Methyl 4-aminobenzoate: Similar in structure but with the amino group in a different position, leading to variations in reactivity and applications.

    Methyl 3-carbamimidamido-4-chlorobenzoate:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C10H13N4O5-

Molecular Weight

269.23 g/mol

IUPAC Name

methyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitrate

InChI

InChI=1S/C10H13N3O2.NO3/c1-6-3-4-7(9(14)15-2)5-8(6)13-10(11)12;2-1(3)4/h3-5H,1-2H3,(H4,11,12,13);/q;-1

InChI Key

ISRXHHRRBKIGLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N=C(N)N.[N+](=O)([O-])[O-]

Origin of Product

United States

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